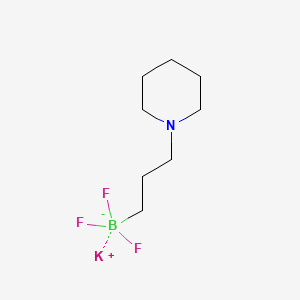
Potassium trifluoro(3-(piperidin-1-yl)propyl)borate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium trifluoro[3-(piperidin-1-yl)propyl]boranuide is a chemical compound that belongs to the class of organoboron compounds. These compounds are known for their versatility in various chemical reactions, particularly in organic synthesis. The unique structure of potassium trifluoro[3-(piperidin-1-yl)propyl]boranuide makes it a valuable reagent in the field of chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro[3-(piperidin-1-yl)propyl]boranuide typically involves the reaction of a boron-containing compound with a trifluoromethylating agent. One common method is the reaction of potassium trifluoroborate with a piperidinyl propyl halide under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of potassium trifluoro[3-(piperidin-1-yl)propyl]boranuide may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro[3-(piperidin-1-yl)propyl]boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: It can be reduced to form borohydrides.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel complexes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can produce borohydrides.
Scientific Research Applications
Potassium trifluoro[3-(piperidin-1-yl)propyl]boranuide has several applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It plays a role in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of potassium trifluoro[3-(piperidin-1-yl)propyl]boranuide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trifluoromethyl group enhances the compound’s reactivity, allowing it to participate in a wide range of transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Potassium phenyltrifluoroborate: Another organoboron compound used in similar reactions.
Potassium 3-fluorophenyltrifluoroborate: Used in cross-coupling reactions and has similar reactivity.
Potassium trifluoro[3-(piperidine-1-carbonyl)phenyl]boranuide: Shares structural similarities and is used in related applications.
Uniqueness
Potassium trifluoro[3-(piperidin-1-yl)propyl]boranuide is unique due to its specific structure, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to participate in a wide range of transformations makes it a valuable tool in both academic and industrial research.
Properties
Molecular Formula |
C8H16BF3KN |
|---|---|
Molecular Weight |
233.13 g/mol |
IUPAC Name |
potassium;trifluoro(3-piperidin-1-ylpropyl)boranuide |
InChI |
InChI=1S/C8H16BF3N.K/c10-9(11,12)5-4-8-13-6-2-1-3-7-13;/h1-8H2;/q-1;+1 |
InChI Key |
CHKXGMUDZRUVBF-UHFFFAOYSA-N |
Canonical SMILES |
[B-](CCCN1CCCCC1)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















